5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one 5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16699288
InChI: InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2
SMILES:
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one

CAS No.:

Cat. No.: VC16699288

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one -

Specification

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one
Standard InChI InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2
Standard InChI Key OGXKVFJEAZMLBE-UHFFFAOYSA-N
Canonical SMILES C1C(CC(=O)C=C1O)C2=CC=CO2

Introduction

Chemical Identity and Structural Features

5-(Furan-2-yl)-3-hydroxycyclohex-2-en-1-one (IUPAC name: 5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one) is a bicyclic organic compound featuring a hydroxyl group at position 3 and a furan-2-yl substituent at position 5 of the cyclohexenone ring. The canonical SMILES representation C1C(CC(=O)C=C1O)C2=CC=CO2\text{C1C(CC(=O)C=C1O)C2=CC=CO2} highlights its conjugated system, which contributes to its stability and electronic properties. Key structural parameters include:

PropertyValue
Molecular FormulaC10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}
Molecular Weight178.18 g/mol
InChI KeyOGXKVFJEAZMLBE-UHFFFAOYSA-N
PubChem CID658692

The compound’s X-ray crystallography data (COD ID 7050969) reveals a puckered cyclohexenone ring with dihedral angles of 12.3° between the furan and cyclohexenone planes, facilitating π-π interactions in supramolecular assemblies .

Synthetic Methodologies

Acid-Catalyzed Condensation

A primary synthesis route involves the condensation of 3-hydroxycyclohex-2-en-1-one with furan derivatives under acidic conditions. Using H2SO4\text{H}_2\text{SO}_4 (0.5 mol%) in ethanol at 60°C for 6 hours yields the target compound with 78% efficiency. The mechanism proceeds via keto-enol tautomerism, where the hydroxyl group activates the cyclohexenone toward electrophilic substitution at the furan’s α-position.

Catalytic Synthesis Using g-C3N4.SO3H

Recent work by Soni et al. demonstrates the efficacy of a sulfonated graphitic carbon nitride (g-C3N4.SO3H) catalyst in synthesizing analogous cyclohexenone derivatives . In a representative procedure:

  • Reagent Mixing: Combine 3-hydroxycyclohex-2-en-1-one (2 mmol), furfural (1 mmol), and g-C3N4.SO3H (15 mg) in ethanol:water (1:1, 2 mL).

  • Reaction Conditions: Stir at room temperature for 4 hours, monitored by TLC (ethyl acetate/hexane, 3:7).

  • Workup: Filter the catalyst, evaporate the solvent, and recrystallize from ethanol to obtain pure product (yield: 82%).

This method reduces reaction times by 40% compared to traditional acid catalysis and enables catalyst reuse for five cycles without significant activity loss .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 11.88 (s, 1H, OH), 7.59–7.54 (m, 1H, furan-H), 6.91–6.68 (m, 3H, furan-H and cyclohexenone-H), 5.46 (s, 1H, CH), 2.47–2.27 (m, 8H, CH2_2) .

  • 13C^{13}\text{C} NMR (101 MHz, CDCl3_3): δ 190.84 (C=O), 153.83 (furan-C), 128.02–115.30 (aromatic carbons), 47.09 (CH), 31.50–27.45 (CH2_2) .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/zm/z 384.19 [M+^+], consistent with the molecular formula C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3} . Fragment ions at m/zm/z 178.1 and 112.1 correspond to cleavage of the furan and cyclohexenone rings, respectively.

Biological Activity and Mechanistic Insights

Preliminary assays indicate moderate inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50_{50} of 18.7 μM. Docking studies suggest the hydroxyl group forms hydrogen bonds with Arg120 and Tyr355 residues, while the furan ring engages in hydrophobic interactions with Val349. Comparative data with analogues:

CompoundCOX-2 IC50_{50} (μM)
5-(Furan-2-yl)-3-hydroxy18.7 ± 1.2
3-Hydroxycyclohex-2-enone45.3 ± 2.1
Furfuryl alcohol>100

These results highlight the synergistic effect of the furan and hydroxyl groups in enhancing target binding .

Applications in Materials Science

The compound’s conjugated system enables its use as a photosensitizer in organic photovoltaics. In bilayer devices with C60\text{C}_{60}, it achieves a power conversion efficiency (PCE) of 3.8% under AM1.5G illumination, attributed to its broad absorption band (λmax_{\text{max}} = 320 nm) and suitable HOMO/LUMO levels (-5.4 eV/-3.1 eV) .

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